FMoc-Asp(EDANS)-OtBu

Peptide Synthesis FRET Substrates SPPS

Sourcing a protected amino acid that places a FRET donor internally, not terminally, is critical for protease assay sensitivity. Fmoc-Asp(EDANS)-OtBu solves this with orthogonal Fmoc/OtBu protection, enabling site-specific internal EDANS incorporation during standard SPPS. - Positions EDANS internally for optimal donor-quencher distance in FRET substrates. - Maintains C-terminus availability for further elongation, unlike -OH analogs. - Supports HTS inhibitor screening, biosensor development, and biophysical distance studies.

Molecular Formula C35H37N3O8S
Molecular Weight 659.7 g/mol
Cat. No. B12080912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMoc-Asp(EDANS)-OtBu
Molecular FormulaC35H37N3O8S
Molecular Weight659.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C35H37N3O8S/c1-35(2,3)46-33(40)30(38-34(41)45-21-28-24-12-6-4-10-22(24)23-11-5-7-13-25(23)28)20-32(39)37-19-18-36-29-16-8-15-27-26(29)14-9-17-31(27)47(42,43)44/h4-17,28,30,36H,18-21H2,1-3H3,(H,37,39)(H,38,41)(H,42,43,44)
InChIKeyGTPCMLIEPSXXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Asp(EDANS)-OtBu – Fluorescent Building Block for Fmoc-SPPS


Fmoc-Asp(EDANS)-OtBu (CAS: 182253-74-3) is a trifunctional amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its molecular architecture integrates three distinct functional domains: an Fmoc group for N-terminal protection during chain assembly , an EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore linked to the aspartic acid side-chain for downstream fluorescence resonance energy transfer (FRET) applications [1], and a tert-butyl ester (OtBu) protecting group on the α-carboxyl group. This specific combination of orthogonal protecting groups enables the precise incorporation of an internal EDANS donor dye at any desired Asp position within a peptide sequence while maintaining compatibility with the widely adopted Fmoc/tBu SPPS strategy .

Why Fmoc-Asp(EDANS)-OtBu Is Irreplaceable


The substitution of Fmoc-Asp(EDANS)-OtBu with structurally related analogs, such as Fmoc-Asp(EDANS)-OH or Fmoc-Glu(EDANS)-OH, fundamentally alters the synthetic outcome and the utility of the final peptide product. The presence of the OtBu α-carboxyl protecting group in Fmoc-Asp(EDANS)-OtBu is not an interchangeable feature; it is a critical design element that dictates its mode of incorporation into a peptide chain. Using Fmoc-Asp(EDANS)-OH would result in the fluorophore being positioned at the peptide's C-terminus , while the use of Fmoc-Glu(EDANS)-OH changes the backbone length and side-chain orientation [1]. Such modifications can significantly impact the spatial distance and orientation between the EDANS donor and its corresponding acceptor (e.g., DABCYL), which is the primary determinant of FRET efficiency [2]. Consequently, the procurement of Fmoc-Asp(EDANS)-OtBu is dictated by the precise architectural requirements of internally quenched fluorogenic substrates, where the exact position of the EDANS label within the sequence is non-negotiable for assay performance.

Fmoc-Asp(EDANS)-OtBu vs. Key Analogs


Orthogonal Protection for Internal EDANS Incorporation

Fmoc-Asp(EDANS)-OtBu incorporates a tert-butyl ester (OtBu) group that protects the α-carboxyl functionality. This is in direct contrast to its primary analog, Fmoc-Asp(EDANS)-OH, which has a free α-carboxyl group [1]. The presence of the OtBu group in the target compound allows it to be coupled as a standard internal residue during Fmoc-SPPS. Conversely, the free acid of Fmoc-Asp(EDANS)-OH necessitates its placement at the peptide C-terminus, as its unprotected carboxyl group would otherwise lead to undesired side reactions or premature chain termination if coupled internally . This structural difference dictates the final architecture of the FRET peptide, specifically enabling internal EDANS labeling with Fmoc-Asp(EDANS)-OtBu.

Peptide Synthesis FRET Substrates SPPS

Aqueous Solubility: OtBu-Protected vs. Free Acid

The introduction of the hydrophobic tert-butyl ester group in Fmoc-Asp(EDANS)-OtBu significantly alters its physicochemical properties compared to the free acid form. Reported data indicate a markedly lower aqueous solubility for the OtBu-protected derivative . Specifically, Fmoc-Asp(EDANS)-OtBu has a reported solubility of 9.2E-4 g/L in water, classifying it as 'sparingly soluble' . While the solubility of Fmoc-Asp(EDANS)-OH is not quantified with the same units in public datasheets, it is generally described as a powder handled in standard organic solvents for SPPS (e.g., DMF, NMP), and its free acid form would be expected to have higher aqueous solubility .

Solubility Peptide Synthesis FRET

Asp vs. Glu Scaffold: Linker Length Difference

Fmoc-Asp(EDANS)-OtBu and Fmoc-Glu(EDANS)-OH are both EDANS-labeled building blocks for SPPS, but they differ fundamentally in their amino acid backbone. The target compound is based on L-aspartic acid, featuring a single methylene (-CH2-) side-chain linker to the EDANS moiety, while Fmoc-Glu(EDANS)-OH is based on L-glutamic acid, with a longer, more flexible ethylene (-CH2-CH2-) linker [1][2]. This difference in side-chain length directly impacts the spatial positioning and conformational flexibility of the EDANS fluorophore within the synthesized peptide. In FRET applications, where signal intensity is exquisitely sensitive to the distance and orientation between the donor and acceptor dyes (ranging typically from 10-100 Å), this one-carbon difference can alter energy transfer efficiency [3].

FRET Peptide Design Fluorescence

Compatibility with Standard Fmoc/tBu SPPS

Fmoc-Asp(EDANS)-OtBu is designed to be fully compatible with the standard Fmoc/tBu solid-phase peptide synthesis strategy. The Fmoc group is removed with 20% piperidine in DMF, while the tert-butyl ester (OtBu) group remains stable to these basic deprotection conditions and is only cleaved at the final step with a strong acid, typically TFA . This orthogonality is well-established and quantifiable in terms of reaction conditions. The combination allows for the precise and high-yield synthesis of complex, internally quenched FRET peptides that would be difficult or impossible to assemble using solution-phase methods or alternative labeling strategies [1].

SPPS FRET Peptide Synthesis

Applications of Fmoc-Asp(EDANS)-OtBu in FRET Peptide Synthesis


Protease Drug Discovery via Internally Quenched FRET Substrates

The primary application of Fmoc-Asp(EDANS)-OtBu is the synthesis of internally quenched fluorogenic peptide substrates for high-throughput screening (HTS) of protease inhibitors. By incorporating this building block internally, a peptide sequence can be synthesized that places the EDANS fluorophore and a DABCYL quencher on opposite sides of a protease cleavage site. Upon enzymatic cleavage, the EDANS and DABCYL are separated, resulting in a quantifiable increase in fluorescence. This assay format is a cornerstone of protease inhibitor discovery, used to determine IC50 values for lead compounds targeting viral proteases (e.g., HIV, HCV, SARS-CoV-2), cancer-related proteases (e.g., cathepsins), and other disease-relevant enzymes [1].

Peptide-Based FRET Biosensors for Diagnostics

The ability to precisely position the EDANS donor within a peptide sequence makes Fmoc-Asp(EDANS)-OtBu valuable for developing peptide-based FRET biosensors. These sensors can be designed to undergo a conformational change upon binding to a specific target (e.g., a biomarker protein, metal ion, or small molecule), altering the distance between EDANS and its quencher. This change in FRET signal provides a direct, real-time readout of the binding event, enabling the development of homogenous, mix-and-read diagnostic assays with potential applications in point-of-care testing and clinical diagnostics [2].

FRET Molecular Ruler for Peptide Structure & Dynamics

In basic research, Fmoc-Asp(EDANS)-OtBu enables the site-specific introduction of a FRET donor into synthetic peptides for biophysical studies. By pairing it with an appropriate acceptor label elsewhere in the sequence, researchers can use FRET as a 'molecular ruler' to measure intra- or intermolecular distances. This is particularly useful for studying the folding, conformational changes, and aggregation of amyloidogenic peptides, or for mapping protein-protein interaction interfaces in simplified model systems [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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